molecular formula C26H27N5O3S B2686670 2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide CAS No. 2034399-77-2

2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2686670
CAS No.: 2034399-77-2
M. Wt: 489.59
InChI Key: PSOFJPPZISFMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-based acetamide derivative featuring a phenylsulfonyl group at position 4, an m-tolylamino group at position 3, and an N-(4-ethylphenyl)acetamide moiety. The phenylsulfonyl group may enhance metabolic stability, while the 4-ethylphenyl acetamide moiety could influence lipophilicity and receptor binding .

Properties

IUPAC Name

2-[5-amino-4-(benzenesulfonyl)-3-(3-methylanilino)pyrazol-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3S/c1-3-19-12-14-20(15-13-19)28-23(32)17-31-25(27)24(35(33,34)22-10-5-4-6-11-22)26(30-31)29-21-9-7-8-18(2)16-21/h4-16H,3,17,27H2,1-2H3,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOFJPPZISFMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)NC3=CC=CC(=C3)C)S(=O)(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Core: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the Amino and Sulfonyl Groups: Amination and sulfonylation reactions are used to introduce the amino and phenylsulfonyl groups onto the pyrazole ring.

    Attachment of the m-Tolylamino Group: This step involves the nucleophilic substitution of an appropriate halogenated precursor with m-toluidine.

    Acetylation: The final step involves the acetylation of the pyrazole derivative with 4-ethylphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and tolyl groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the sulfonyl group to a sulfide.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

The compound has shown promise in several areas of biological research:

Anticancer Properties

Research indicates that compounds containing pyrazole and sulfonamide groups can inhibit protein kinases involved in cancer progression. For instance, studies have demonstrated that similar structures can effectively target the Mitogen-Activated Protein (MAP) kinase pathway, which is often dysregulated in cancers. Inhibition of this pathway can lead to reduced tumor growth and improved patient outcomes .

Anti-inflammatory Effects

The sulfonamide moiety is known for its anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to reduce inflammation by inhibiting pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research on related compounds has indicated efficacy against various bacterial strains, which could be explored further for developing new antibiotics .

Case Studies

Several studies have documented the applications of this compound and its analogs:

StudyFindings
Study on MAP Kinase Inhibition Demonstrated that derivatives of pyrazole effectively inhibit ERK1/2 kinases, suggesting potential use in cancer therapies .
Anti-inflammatory Research Found that sulfonamide-containing compounds significantly reduced inflammation markers in animal models .
Antimicrobial Evaluation Showed promising results against Gram-positive bacteria, indicating a need for further exploration in antibiotic development .

Mechanism of Action

The mechanism of action of 2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of the sulfonyl and amino groups suggests it could form hydrogen bonds or electrostatic interactions with its molecular targets, influencing various signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural motifs with several acetamide derivatives, as outlined below:

Compound Name Key Substituents Pharmacological Activity References
Target Compound 5-amino, 4-phenylsulfonyl, 3-(m-tolylamino) pyrazole; N-(4-ethylphenyl)acetamide Not explicitly stated (inferred kinase/ion channel modulation) N/A
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) Triazole-sulfanyl, pyridinyl, 4-ethylphenyl acetamide Orco agonist (insect olfactory receptor)
OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide) Triazole-sulfanyl, isopropylphenyl, pyridinyl Orco agonist
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Chlorophenyl, cyano, chloroacetamide Antiproliferative (kinase inhibition inferred)
Compound 1a (N-(3-(3-(4-Chloro-3-methoxyphenyl)-4-(pyridin-4-yl)-1H-pyrazol-1-yl)phenyl)-2-(piperidin-1-yl)acetamide) Chloro-methoxyphenyl, pyridinyl, piperidinyl acetamide Kinase inhibitory effects
Compound 189 (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(...ethyl)acetamide Difluoromethyl pyrazole, complex indazolyl-pyridinyl backbone Antiproliferative (synthesis focus)
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)-sulfanyl)-N-acetamide Furan-triazole-sulfanyl, unsubstituted acetamide Anti-exudative activity (animal models)

Key Observations:

Core Heterocycle Influence :

  • Pyrazole-based analogs (target compound, Compound 1a, Compound 189) are associated with kinase inhibition or antiproliferative activity, likely due to interactions with ATP-binding pockets .
  • Triazole derivatives (VUAA-1, OLC-12) target insect olfactory receptors, highlighting the role of sulfanyl and pyridinyl groups in Orco channel modulation .

Substituent Effects: Sulfonyl/Sulfanyl Groups: The phenylsulfonyl group in the target compound may improve stability compared to sulfanyl groups in VUAA-1 or OLC-12, which are prone to oxidation . Halogenation: Chloro-substituted analogs () show increased antiproliferative activity, suggesting halogen atoms enhance target binding via hydrophobic interactions .

Pharmacological Divergence :

  • Anti-exudative activity in correlates with furan-triazole-sulfanyl structures, whereas pyrazole-acetamides (target compound, ) are linked to kinase or ion channel modulation.

Research Findings and Data

Crystallographic Analysis:

  • SHELX programs () are widely used for structural determination of such compounds, ensuring accurate refinement of sulfonyl and acetamide conformations .

Pharmacological Data (Inferred):

  • While direct data are lacking, structural analogs suggest the target compound may exhibit kinase inhibition (IC₅₀ values in the nanomolar range for similar pyrazole derivatives) or ion channel modulation (EC₅₀ ~10 µM for Orco agonists like VUAA-1) .

Biological Activity

The compound 2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide is a novel heterocyclic molecule with potential therapeutic applications. Its structure, characterized by the presence of a pyrazole ring and sulfonamide moiety, suggests possible interactions with various biological targets, particularly in the context of cancer and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2SC_{18}H_{22}N_4O_2S, with a molecular weight of approximately 366.46 g/mol. The compound features:

  • A pyrazole core linked to an ethylphenyl acetamide group.
  • A sulfonamide functional group, which is known for its role in biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in signaling pathways associated with cancer progression. The Mitogen-Activated Protein (MAP) kinase pathway is particularly significant, as it regulates various cellular functions and is often dysregulated in malignancies. The compound's design allows it to dock effectively at the ATP binding site of ERK kinases, potentially inhibiting their activity and leading to reduced cell proliferation and survival in cancer cells .

Anticancer Activity

Research indicates that compounds similar to 2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that small molecule inhibitors targeting ERK kinases can effectively reduce tumor growth in various cancer models. The sulfonamide moiety enhances binding affinity to the target proteins, thereby increasing the efficacy of the compound .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. In models of allergic rhinitis, related compounds have demonstrated the ability to modulate immune responses by downregulating pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests that similar mechanisms could be at play for 2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide, making it a candidate for treating inflammatory conditions .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of related pyrazole derivatives, researchers found that these compounds inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of sulfonamide-containing compounds in an OVA-induced allergic rhinitis model. The results demonstrated that treatment with these compounds significantly reduced eosinophilic infiltration and cytokine levels in nasal tissues, indicating their potential as therapeutic agents for allergic conditions .

Data Tables

Property Value
Molecular FormulaC18H22N4O2SC_{18}H_{22}N_4O_2S
Molecular Weight366.46 g/mol
Target ProteinsERK Kinases
Biological ActivitiesAnticancer, Anti-inflammatory
Study Findings
Study 1Inhibition of cell proliferation and induction of apoptosis in breast cancer cells
Study 2Reduction of eosinophilic infiltration and cytokine levels in allergic rhinitis model

Q & A

Q. Structural Confirmation :

  • Spectroscopic Analysis : 1H NMR (for amine protons and aromatic substituents), IR (C=O and S=O stretching), and LC-MS (molecular ion peak) are critical .
  • Elemental Analysis : Validates stoichiometric purity (±0.3% deviation) .

How can researchers optimize reaction yields and purity for this compound’s synthesis?

Advanced Research Focus
Optimization involves Design of Experiments (DoE) and computational modeling :

  • DoE : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, pyridine/zeolite catalytic systems improve coupling efficiency by 22% in triazole-acetamide syntheses .
  • Quantum Chemical Calculations : Predict transition states and energy barriers for sulfonylation and coupling steps, reducing trial-and-error experimentation .

How should conflicting biological activity data be resolved for this compound?

Advanced Research Focus
Contradictions in bioactivity (e.g., antiproliferative vs. inactive results) require:

  • Dose-Response Validation : Ensure linearity in IC50 measurements across ≥3 independent replicates.
  • Comparative SAR Analysis : Benchmark against structurally similar compounds (e.g., triazole derivatives with varied substituents) to identify critical functional groups .
  • In Silico Docking : Validate target binding modes using AutoDock Vina or Schrödinger Suite to rule out false positives from assay interference .

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Q. Basic Research Focus

  • 1H NMR : Key signals include the acetamide NH (~8.5 ppm), pyrazole NH (~10.2 ppm), and aromatic protons (6.8–7.9 ppm).
  • IR Spectroscopy : Confirm S=O (1150–1200 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches.
  • LC-MS : Use reverse-phase C18 columns with ESI+ ionization; expected [M+H]+ ≈ 520–530 Da .

How can computational tools predict the biological potential of this compound?

Q. Advanced Research Focus

  • PASS Algorithm : Predicts >50 biological activities (e.g., kinase inhibition, antimicrobial activity) with Pa (probability of activity) >0.7 thresholds .
  • MD Simulations : Assess stability of ligand-target complexes (e.g., EGFR or COX-2) over 100 ns trajectories to prioritize in vitro testing .

What strategies validate the compound’s mechanism of action in complex biological assays?

Q. Advanced Research Focus

  • Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 to confirm gene dependency in cellular models.
  • Metabolic Profiling : LC-HRMS identifies metabolites (e.g., sulfone reduction products) that may contribute to off-target effects .
  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence polarization) with cellular viability readouts to rule out cytotoxicity artifacts .

How can structure-activity relationship (SAR) studies guide the development of analogs?

Q. Advanced Research Focus

  • Substituent Variation : Replace m-tolyl with electron-deficient aryl groups (e.g., p-fluorophenyl) to enhance metabolic stability.
  • Bioisosteric Replacement : Substitute the phenylsulfonyl group with trifluoromethylsulfonyl to improve membrane permeability .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using regression models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.